4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[4-(Difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C15H18F2N4OS and a molecular weight of 340.39 g/mol . This compound is notable for its unique structure, which includes a triazole ring, a piperidine moiety, and a difluoromethoxyphenyl group. It is used primarily in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Piperidine Moiety: The piperidine group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate leaving group on the triazole ring.
Attachment of the Difluoromethoxyphenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Disulfide or sulfonic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(Difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The difluoromethoxyphenyl group may enhance the compound’s binding affinity and selectivity for certain targets, while the piperidine moiety can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4-[4-(Trifluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-[4-(Methoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness
4-[4-(Difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical and biological properties. The difluoromethoxy group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets compared to its analogs .
Properties
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]-3-(piperidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N4OS/c16-14(17)22-12-6-4-11(5-7-12)21-13(18-19-15(21)23)10-20-8-2-1-3-9-20/h4-7,14H,1-3,8-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAHJJOVKVCGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NNC(=S)N2C3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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